N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[(4-methylphenyl)sulfanyl]propanamide
Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[(4-methylphenyl)sulfanyl]propanamide is a useful research compound. Its molecular formula is C21H23N3O2S and its molecular weight is 381.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[(4-methylphenyl)thio]propanamide is 381.15109816 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary targets of ChemDiv3_006334 are currently unknown. The compound’s interaction with its targets is a crucial aspect of its mechanism of action .
Mode of Action
The mode of action of ChemDiv3_006334 involves its interaction with its targets, leading to various changes in the cellular environment . The compound may bind to its targets, activating or inhibiting them, and triggering downstream signaling pathways . .
Biochemical Pathways
ChemDiv3_006334 likely affects multiple biochemical pathways, given the complexity of biological systems . These pathways could involve various metabolic sequences, enzymology of conversions, regulation of turnover, gene expression, and immunological interactions . The specific pathways affected by ChemDiv3_006334 and their downstream effects are subjects of ongoing research.
Pharmacokinetics
Pharmacokinetics describes the time course of the concentration of a drug in a body fluid, preferably plasma or blood, which results from the administration of a certain dosage regimen . It comprises all processes affecting drug absorption, distribution, metabolism, and excretion
Result of Action
It’s likely that the compound induces changes at the molecular level, which then translate into observable effects at the cellular level . These effects could be either beneficial or detrimental, depending on various factors such as the compound’s concentration, the cell type, and the duration of exposure.
Action Environment
The action, efficacy, and stability of ChemDiv3_006334 can be influenced by various environmental factors . These factors could include the physical and chemical conditions of the environment, such as temperature, pH, and the presence of other molecules . Understanding how these environmental factors influence the action of ChemDiv3_006334 is crucial for optimizing its use and minimizing potential side effects.
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)sulfanylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-15-9-11-18(12-10-15)27-14-13-19(25)22-20-16(2)23(3)24(21(20)26)17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQZMLMFOQHOLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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